molecular formula C14H17N3O5S B12696876 N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5448-80-6

N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12696876
CAS No.: 5448-80-6
M. Wt: 339.37 g/mol
InChI Key: YHOQIKKFTVFVOM-CXUHLZMHSA-N
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Chemical Reactions Analysis

NSC 18082 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

NSC 18082 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on the activity of non-steroidal anti-inflammatory drugs.

    Biology: Investigated for its cytotoxic effects on multiple myeloma cells and other cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of multiple myeloma and other cancers.

Mechanism of Action

The mechanism of action of NSC 18082 involves the inhibition of the beta-catenin/T-cell factor pathway. This pathway is crucial for the regulation of cell growth and proliferation. By inhibiting this pathway, NSC 18082 induces cytotoxicity in multiple myeloma cells. The compound triggers apoptosis through the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase .

Comparison with Similar Compounds

NSC 18082 is unique compared to other similar compounds due to its potent cytotoxicity and specific mechanism of action. Similar compounds include:

NSC 18082 stands out due to its enhanced cytotoxicity and specific inhibition of the beta-catenin/T-cell factor pathway, making it a promising candidate for cancer treatment.

Properties

CAS No.

5448-80-6

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

N-[4-[[(E)-1-(2-oxooxolan-3-yl)ethylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H17N3O5S/c1-9(13-7-8-22-14(13)19)16-17-23(20,21)12-5-3-11(4-6-12)15-10(2)18/h3-6,13,17H,7-8H2,1-2H3,(H,15,18)/b16-9+

InChI Key

YHOQIKKFTVFVOM-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2CCOC2=O

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2CCOC2=O

Origin of Product

United States

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